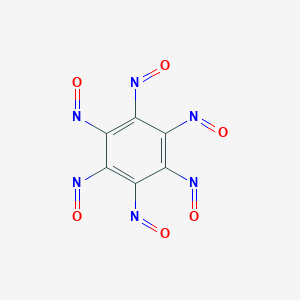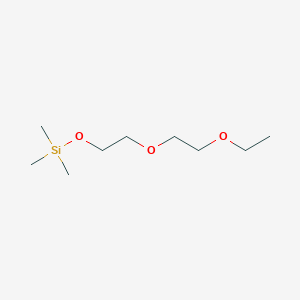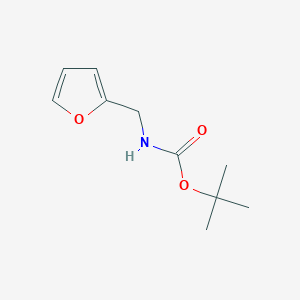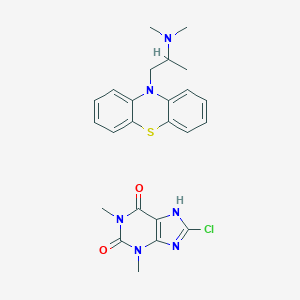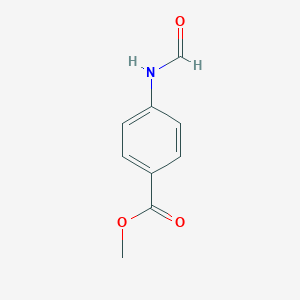
Octadeca-5,8-dienoic acid
Overview
Description
Octadeca-5,8-dienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diagnostic Applications in Cervical Neoplasia
Octadeca-5,8-dienoic acid has been studied in the context of cervical neoplasia. A high concentration of this acid in exfoliated cells from the precancerous cervix was noted, suggesting its potential as a marker in cervical cancer diagnostics. High-performance liquid chromatography methods have been automated to measure this compound, indicating its utility in sensitive diagnostic tests (Singer et al., 1987).
Role in Dermatological Conditions
Research has explored the presence of this compound in skin surface lipids of acne patients and normal subjects. Differences in the levels of this compound were found between normal subjects and those with acne, although the significance of these differences in the pathophysiology of acne is not entirely clear (Morello et al., 1976).
Analytical Chemistry and NMR Spectroscopy
The compound has been identified in various studies using sophisticated techniques like 13C NMR spectroscopy. This highlights its relevance in the field of analytical chemistry, particularly in the analysis of complex fatty acid mixtures (Davis et al., 1999).
Identification in Human Lipid and Serum
This compound has been identified as a predominant diene conjugated acyl residue in human serum lipids, including triacylglycerols, cholesteryl esters, and phospholipids, using high-performance liquid chromatography and gas chromatography-mass spectrometry. This suggests its importance in human biochemistry and potential implications in health and disease (Iversen et al., 1984).
Free Radical Activity in Biological Systems
Studies have explored the role of this compound in indicating free radical activity in biological systems. The molar ratio of this acid to linoleic acid in biological materials provides insights into the non-peroxide pathway of free radical attack on polyunsaturated fatty acids, which is significant in understanding oxidative stress and its implications (Salh et al., 1989).
Antineoplastic Properties in Macroalgae
Research into the properties of this compound in macroalgae revealed its antineoplastic properties. Compounds containing conjugated double bonds, including this acid, showed moderate inhibitory activity against various tumor cell lines. This suggests a potential avenue for cancer treatment research (Jiang et al., 2008).
Pathological Studies
The compound has been studied for its pathological implications. The measurement of diene conjugation, specifically this compound, provides insights into the biochemical markers of diseases like precancerous changes in the cervix uteri and other chronic conditions (Dormandy & Wickens, 1987).
Safety and Hazards
The safety data sheet for (Z,Z)-9,12-Octadecadienoic acid, which is similar to Octadeca-5,8-dienoic acid, suggests that it does not meet the criteria for classification according to Regulation No 1272/2008/EC . In case of exposure, it recommends washing with plenty of soap and water for skin contact, rinsing with pure water for at least 15 minutes for eye contact, and seeking immediate medical attention .
Future Directions
Mechanism of Action
Target of Action
Octadeca-5,8-dienoic acid, also known as (10E,12Z)-octadecadienoic acid, is a type of lineolic acid derivative . Its primary target is the Putative aminooxidase in Propionibacterium acnes . This enzyme plays a crucial role in the metabolism of certain amino acids and biogenic amines.
Mode of Action
It is known to interact with its target, the putative aminooxidase, leading to changes in the metabolic processes of the organism
Biochemical Pathways
Given its interaction with aminooxidase, it is likely to influence the metabolic pathways associated with amino acids and biogenic amines .
Result of Action
Its interaction with the putative aminooxidase suggests it may influence the metabolism of certain amino acids and biogenic amines .
Biochemical Analysis
Biochemical Properties
Octadeca-5,8-dienoic acid, like other fatty acids, can be converted into their acyl phosphate, the precursor to acyl-CoA . This conversion is mediated by acyl-CoA synthase . The long chain of this compound suggests that it could be a substrate for long chain acyl-CoA synthase .
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
This compound, as a fatty acid, is likely involved in lipid metabolism It could interact with enzymes or cofactors involved in these metabolic pathways
Properties
IUPAC Name |
octadeca-5,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11,13-14H,2-9,12,15-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQPKQIHIFHHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions a significant decrease in octadeca-9,12-dienoic acid (linoleic acid) in the skin surface lipids of individuals with acne. Does octadeca-5,8-dienoic acid show a similar trend?
A1: The study by [] specifically investigated the levels of both this compound and octadeca-9,12-dienoic acid (linoleic acid) in individuals with varying severity of acne. Interestingly, while linoleic acid levels were significantly lower in acne patients, the levels of this compound did not show a statistically significant difference between the groups []. This suggests that these two fatty acids may be regulated differently in the context of acne.
Q2: What is the significance of studying these fatty acids in relation to acne?
A2: Skin surface lipids, including free fatty acids, play a crucial role in maintaining skin barrier function and influencing the skin microbiome. Alterations in the composition of these lipids have been linked to various skin conditions, including acne vulgaris. While the exact mechanisms are still under investigation, imbalances in specific fatty acids like linoleic acid are thought to contribute to inflammation, hyperkeratinization (abnormal shedding of skin cells), and altered sebum production, all of which are hallmarks of acne []. Therefore, understanding the roles of different fatty acids, including this compound, in the skin lipid profile could provide valuable insights into the development and progression of acne.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


